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Compound of Interest

Compound Name: AMG 511

Cat. No.: B605409

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of
AMG 511, a potent, orally bioavailable pan-Class | phosphoinositide 3-kinase (PI3K) inhibitor.
This document details its inhibitory activity against PI3K isoforms and other kinases, outlines
the experimental methodologies used for these characterizations, and illustrates the relevant
signaling pathways.

Executive Summary

AMG 511 is a highly selective pan-Class | PI3K inhibitor with potent activity against all four
Class | isoforms (p110a, p110p, p110%, and p110y).[1][2] Its selectivity has been demonstrated
against a broad panel of protein kinases, where it shows minimal off-target activity.[1][2] In
cellular contexts, AMG 511 effectively inhibits the PI3K signaling pathway, as evidenced by the
dose-dependent reduction of phosphorylated AKT (p-Akt).[3] This targeted activity profile
makes AMG 511 a significant tool for cancer research and a potential therapeutic agent in
malignancies with a dysregulated PI3K pathway.[4]

Data Presentation

The following tables summarize the quantitative data on the inhibitory potency and selectivity of
AMG 511.

Table 1: In Vitro Inhibitory Potency of AMG 511 against Class | PI3K Isoforms

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b605409?utm_src=pdf-interest
https://www.benchchem.com/product/b605409?utm_src=pdf-body
https://www.benchchem.com/product/b605409?utm_src=pdf-body
https://www.chemietek.com/amg-511-details.aspx
https://www.caymanchem.com/product/41853/amg-511
https://www.chemietek.com/amg-511-details.aspx
https://www.caymanchem.com/product/41853/amg-511
https://www.benchchem.com/product/b605409?utm_src=pdf-body
https://www.researchgate.net/publication/275007815_Abstract_2805_In_vitro_characterization_of_AMG_511_a_potent_and_selective_class_I_PI3K_inhibitor_for_the_treatment_of_cancer
https://www.benchchem.com/product/b605409?utm_src=pdf-body
https://www.medchemexpress.eu/literature/amg-511-is-an-orally-active-pan-pi3k-inhibitor.html
https://www.benchchem.com/product/b605409?utm_src=pdf-body
https://www.benchchem.com/product/b605409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Target Ki (nM) IC50 (nM)
PI3Ka (p110aq) A[1]12115] 11[3]
PI3KPB (p110p) 6[1][2][5] 8[3]

PI3K5 (p1108) 2[1]121[5] 2[3]

PI3Ky (p110y) 1[1][2][5] 6[3]

Table 2: Selectivity of AMG 511 against Other Kinases

Target IC50 (nM)

mTOR >10,000[1]

hVPS34 >9,000[1]

DNA-PK 12,000[1]

Broad Kinase Panel (372 kinases) No significant binding affinity at 1 uM[2][4]

Table 3: Cellular Activity of AMG 511

Cell Line Assay IC50 (nM)
U87 MG (Glioblastoma) p-Akt (S473) Phosphorylation 412]3]
U87 MG (Glioblastoma) PRAS40 Phosphorylation 23[3]

U87 MG (Glioblastoma) p70S6K Phosphorylation 30[3]

U87 MG (Glioblastoma) S6 Phosphorylation 70[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow
for evaluating PI3K inhibitors.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.chemietek.com/amg-511-details.aspx
https://www.caymanchem.com/product/41853/amg-511
https://www.mybiosource.com/amg511-inhibitor/amg-511/5764654?utm_source=TDSQR
https://www.researchgate.net/publication/275007815_Abstract_2805_In_vitro_characterization_of_AMG_511_a_potent_and_selective_class_I_PI3K_inhibitor_for_the_treatment_of_cancer
https://www.chemietek.com/amg-511-details.aspx
https://www.caymanchem.com/product/41853/amg-511
https://www.mybiosource.com/amg511-inhibitor/amg-511/5764654?utm_source=TDSQR
https://www.researchgate.net/publication/275007815_Abstract_2805_In_vitro_characterization_of_AMG_511_a_potent_and_selective_class_I_PI3K_inhibitor_for_the_treatment_of_cancer
https://www.chemietek.com/amg-511-details.aspx
https://www.caymanchem.com/product/41853/amg-511
https://www.mybiosource.com/amg511-inhibitor/amg-511/5764654?utm_source=TDSQR
https://www.researchgate.net/publication/275007815_Abstract_2805_In_vitro_characterization_of_AMG_511_a_potent_and_selective_class_I_PI3K_inhibitor_for_the_treatment_of_cancer
https://www.chemietek.com/amg-511-details.aspx
https://www.caymanchem.com/product/41853/amg-511
https://www.mybiosource.com/amg511-inhibitor/amg-511/5764654?utm_source=TDSQR
https://www.researchgate.net/publication/275007815_Abstract_2805_In_vitro_characterization_of_AMG_511_a_potent_and_selective_class_I_PI3K_inhibitor_for_the_treatment_of_cancer
https://www.benchchem.com/product/b605409?utm_src=pdf-body
https://www.chemietek.com/amg-511-details.aspx
https://www.chemietek.com/amg-511-details.aspx
https://www.chemietek.com/amg-511-details.aspx
https://www.caymanchem.com/product/41853/amg-511
https://www.medchemexpress.eu/literature/amg-511-is-an-orally-active-pan-pi3k-inhibitor.html
https://www.benchchem.com/product/b605409?utm_src=pdf-body
https://www.caymanchem.com/product/41853/amg-511
https://www.researchgate.net/publication/275007815_Abstract_2805_In_vitro_characterization_of_AMG_511_a_potent_and_selective_class_I_PI3K_inhibitor_for_the_treatment_of_cancer
https://www.researchgate.net/publication/275007815_Abstract_2805_In_vitro_characterization_of_AMG_511_a_potent_and_selective_class_I_PI3K_inhibitor_for_the_treatment_of_cancer
https://www.researchgate.net/publication/275007815_Abstract_2805_In_vitro_characterization_of_AMG_511_a_potent_and_selective_class_I_PI3K_inhibitor_for_the_treatment_of_cancer
https://www.researchgate.net/publication/275007815_Abstract_2805_In_vitro_characterization_of_AMG_511_a_potent_and_selective_class_I_PI3K_inhibitor_for_the_treatment_of_cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

/

Plasma Membrane R

Phdsphorylation

Inhibition

Dephospho

rylation

Cyto

lasm

() <

1 1 h
HUSPIHUL Yy IdUULT

Py .
NNCLLureiie

Activation

mTORC1

Hhosphorylation

Cell Growth &
Proliferation

Phosphorylation

Click to download full resolution via product page

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by AMG 511.
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Caption: General Experimental Workflow for PI3K Inhibitor Profiling.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the primary characterization of
AMG 511 are not publicly available. The following are generalized protocols for the types of
experiments typically employed to determine the selectivity profile of a PI3K inhibitor, based on
common laboratory practices.

Biochemical PI3K Enzyme Inhibition Assay (Generalized
Protocol)
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This protocol describes a method to determine the in vitro inhibitory activity of a compound

against purified PI3K isoforms.

e Reagents and Materials:

o

Recombinant human PI3K isoforms (p110a/p85a, p110p/p85a, p11056/p85a, p110y)
PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

ATP

AMG 511 or other test compounds

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgClz, 1 mM EGTA,
0.03% CHAPS)

Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
384-well plates

Plate reader capable of luminescence detection

e Procedure:

. Prepare serial dilutions of AMG 511 in DMSO and then dilute in assay buffer.
. Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
. Add the PI3K enzyme and substrate mixture to each well.

. Initiate the kinase reaction by adding ATP to each well.

. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

. Stop the reaction and detect the amount of ADP produced using a luminescence-based

detection reagent according to the manufacturer's instructions.

. Measure luminescence using a plate reader.
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o Data Analysis:

1. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0%
activity).

2. Plot the percent inhibition versus the logarithm of the compound concentration.
3. Fit the data to a four-parameter logistic equation to determine the IC50 value.

4. Ki values can be determined using the Cheng-Prusoff equation if the Km for ATP is known.

Cellular p-Akt (S473) Inhibition Assay (Generalized
Protocol)

This protocol describes a method to measure the inhibition of PI3K signaling in a cellular
context by quantifying the phosphorylation of Akt at Serine 473.

o Reagents and Materials:

U87 MG cells or other suitable cell line

[¢]

o Cell culture medium (e.g., DMEM with 10% FBS)

o AMG 511 or other test compounds

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o BCA protein assay kit

o SDS-PAGE gels and running buffer

o Transfer buffer and PVDF membranes

o Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

o Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

o Secondary antibody: HRP-conjugated anti-rabbit IgG
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o Chemiluminescent substrate

o Imaging system for western blots

e Procedure:

1. Seed U87 MG cells in 6-well plates and allow them to adhere overnight.

2. Serum-starve the cells for 4-6 hours to reduce basal PI3K activity.

3. Treat the cells with a serial dilution of AMG 511 or vehicle (DMSO) for a specified time
(e.g., 2 hours).

4. Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to
activate the PI3K pathway.

5. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

6. Determine the protein concentration of each lysate using a BCA assay.

7. Separate equal amounts of protein (e.g., 20 pg) by SDS-PAGE and transfer to a PVDF
membrane.

8. Block the membrane with blocking buffer for 1 hour at room temperature.

9. Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.
[61[7]

10. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

11. Detect the signal using a chemiluminescent substrate and an imaging system.

12. Strip the membrane and re-probe with an antibody against total Akt as a loading control.

o Data Analysis:

1. Quantify the band intensities for p-Akt and total Akt using image analysis software.
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2. Normalize the p-Akt signal to the total Akt signal for each sample.

3. Calculate the percent inhibition of p-Akt phosphorylation relative to the stimulated vehicle
control.

4. Plot the percent inhibition versus the logarithm of the compound concentration and fit the
data to determine the IC50 value.

Kinase Panel Screening (General Approach)

To assess the broader selectivity of AMG 511, it was likely screened against a large panel of
purified protein kinases. This is typically performed by specialized contract research
organizations.

o General Methodology:

o Asingle high concentration of the test compound (e.g., 1 uM) is incubated with a large
number of different purified kinases (e.g., over 300).

o The activity of each kinase is measured in the presence of the compound and compared
to a vehicle control.

o The percent inhibition for each kinase is calculated.

o "Hits" are typically defined as kinases that are inhibited by more than a certain threshold
(e.g., >50%) at the screening concentration.

o For any significant off-target hits, follow-up IC50 determinations are performed to quantify
the potency of the interaction.

Conclusion

AMG 511 demonstrates a highly potent and selective inhibition of Class | PI3K isoforms. Its
minimal off-target activity, as demonstrated in broad kinase panel screening, underscores its
utility as a specific pharmacological probe for studying PI3K signaling. The potent inhibition of
downstream pathway markers, such as p-Akt, in cancer cell lines further validates its on-target
cellular activity. This comprehensive selectivity profile supports the continued investigation of
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AMG 511 in preclinical and clinical settings for cancers driven by aberrant PI3K pathway
activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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